Edta, disodium cadmium salt
Übersicht
Beschreibung
Edta, disodium cadmium salt, is a coordination compound formed by the chelation of cadmium ions with ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in analytical chemistry and environmental remediation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Edta, disodium cadmium salt, involves the reaction of cadmium salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The general reaction can be represented as follows:
[ \text{Cd}^{2+} + \text{H}_4\text{EDTA} + 2\text{NaOH} \rightarrow \text{Cd(EDTA)}^{2-} + 2\text{H}_2\text{O} + 2\text{Na}^+ ]
Industrial Production Methods: In industrial settings, the preparation of this compound, typically involves the use of high-purity cadmium salts and ethylenediaminetetraacetic acid. The reaction is carried out in aqueous solution, and the pH is carefully controlled to ensure complete chelation. The resulting solution is then filtered and concentrated to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions. It can also participate in redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions:
Complexation: The compound readily forms complexes with other metal ions in solution. Common reagents include various metal salts and buffer solutions to maintain the desired pH.
Redox Reactions: In the presence of reducing agents such as sodium borohydride, cadmium ions can be reduced to metallic cadmium.
Major Products Formed:
Complexation: Formation of stable metal-EDTA complexes.
Redox Reactions: Metallic cadmium and other reduced metal species.
Wissenschaftliche Forschungsanwendungen
Edta, disodium cadmium salt, has a wide range of applications in scientific research:
Analytical Chemistry: Used as a standard in complexometric titrations to determine the concentration of metal ions in solution.
Environmental Remediation: Employed in the removal of heavy metals from contaminated soils and water through chelation and subsequent removal.
Biology and Medicine: Utilized in studies involving metal ion transport and detoxification mechanisms.
Industrial Applications: Used in the stabilization of metal ions in various industrial processes, including water treatment and textile manufacturing.
Wirkmechanismus
The primary mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that coordinate with the cadmium ion, forming a stable, water-soluble complex. This chelation process effectively sequesters the cadmium ion, preventing it from participating in unwanted chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms complexes with various metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but lower stability constants compared to EDTA.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.
Uniqueness: Edta, disodium cadmium salt, is unique due to its specific affinity for cadmium ions, making it particularly useful in applications where cadmium needs to be selectively chelated and removed. Its stability and solubility in aqueous solutions further enhance its utility in various scientific and industrial processes.
Eigenschaften
IUPAC Name |
cadmium(2+);2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIVHPLKTMNPRV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CdN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166676 | |
Record name | Cadmium(II) EDTA complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15954-91-3 | |
Record name | Cadmium(II) EDTA complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadmium(II) EDTA complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.